[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol is a chemical compound that belongs to the class of fluorinated organic molecules. This compound is characterized by the presence of a fluoromethyl group attached to a hexahydro-1H-pyrrolizin-7a-yl structure, which is further connected to a methanol group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol involves several steps, including the introduction of the fluoromethyl group and the formation of the hexahydro-1H-pyrrolizin-7a-yl structure. One common method involves the reaction of a suitable precursor with fluoromethylating agents under controlled conditions. Industrial production methods may involve the use of phase-transfer catalysts and solvents to enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hexahydro-1H-pyrrolizin-7a-yl structure provides a stable framework that can interact with various biological molecules, influencing their function and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol include:
Trifluoromethyl compounds: These compounds have a trifluoromethyl group instead of a fluoromethyl group and exhibit different chemical and biological properties.
Fluoromethyl ketones: These compounds have a ketone group instead of a methanol group and are used in different applications.
Fluorinated pyrrolizines: These compounds have variations in the pyrrolizine structure and are used in various scientific studies.
The uniqueness of this compound lies in its specific combination of a fluoromethyl group and a hexahydro-1H-pyrrolizin-7a-yl structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H16FNO |
---|---|
Molekulargewicht |
173.23 g/mol |
IUPAC-Name |
[3-(fluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H16FNO/c10-6-8-2-4-9(7-12)3-1-5-11(8)9/h8,12H,1-7H2 |
InChI-Schlüssel |
RAAKKCBHESAZCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC(N2C1)CF)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.